molecular formula C17H14N2O2S2 B4214071 2-(ethylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide

2-(ethylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide

Cat. No.: B4214071
M. Wt: 342.4 g/mol
InChI Key: RGNZILPUYZWQIP-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzothiazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the benzothiazinone core. This intermediate is further reacted with benzoyl chloride under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(ethylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazinone core can bind to specific sites on these targets, inhibiting their activity and affecting various biological pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
  • 2-(4-oxo-4H-1,3-benzothiazin-2-yl)benzoic acid

Uniqueness

2-(ethylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazinone derivatives and can lead to different applications and effects.

Properties

IUPAC Name

2-ethylsulfanyl-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-2-22-13-9-5-3-7-11(13)15(20)18-17-19-16(21)12-8-4-6-10-14(12)23-17/h3-10H,2H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNZILPUYZWQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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